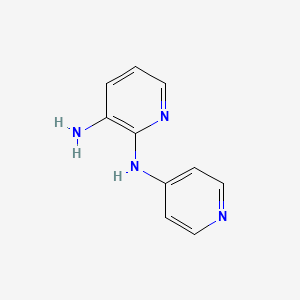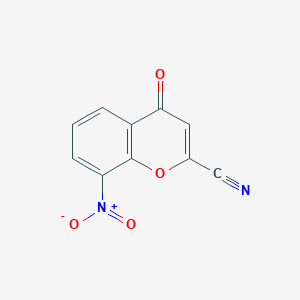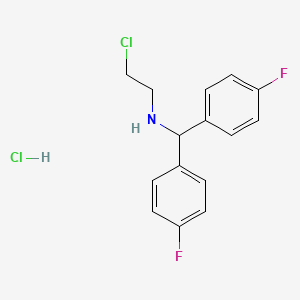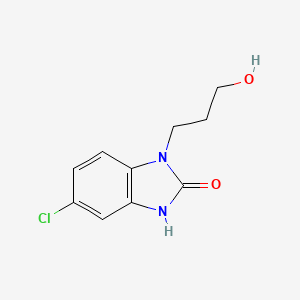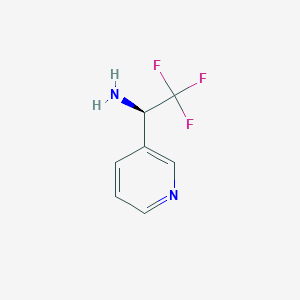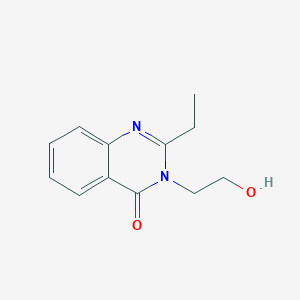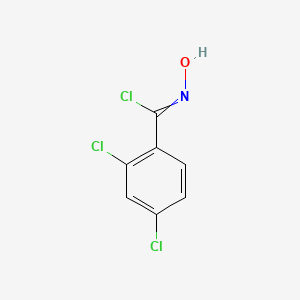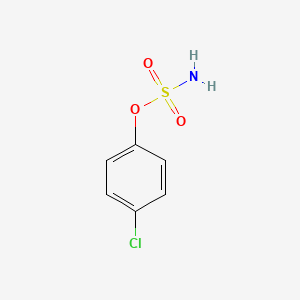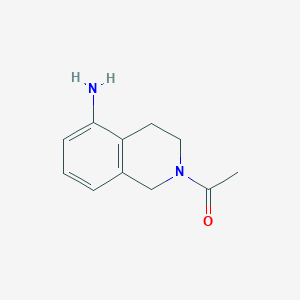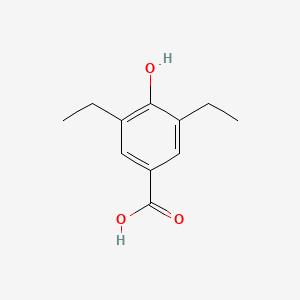
NSC 143773
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 143773:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:
Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.
Reduction: 2-Nonanoylpyridine alcohol.
Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
2-Nonanoylpyridine can be compared with other pyridine derivatives and nonanoyl compounds:
Similar Compounds: 2-Acetylpyridine, 2-Benzoylpyridine, and 2-Nonanoylbenzene.
Uniqueness: The presence of both the pyridine ring and the nonanoyl group gives 2-Nonanoylpyridine unique chemical and biological properties
特性
CAS番号 |
65548-56-3 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3 |
InChIキー |
YWNYRHVJXKBAJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1C=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


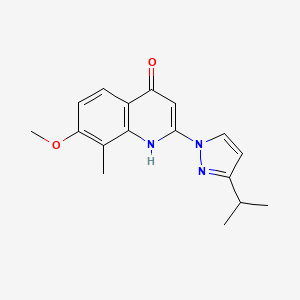
![2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol](/img/structure/B8771037.png)
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)
